molecular formula C15H10N4O2S2 B11346793 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11346793
M. Wt: 342.4 g/mol
InChI Key: WCAYLWFTDKZDQN-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound featuring a unique combination of functional groups, including a cyano group, a furan ring, a pyridine ring, a thiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 3-cyano-6-(furan-2-yl)pyridine. This intermediate can be synthesized through a condensation reaction between 2-furancarboxaldehyde and 3-cyano-2-pyridone under basic conditions.

Next, the intermediate undergoes a nucleophilic substitution reaction with a thiazole derivative, such as 2-mercaptothiazole, in the presence of a suitable base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in various substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and heterocyclic rings could facilitate binding to active sites, while the sulfanyl and thiazole groups might participate in redox reactions or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-{[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide distinguishes it from similar compounds. The furan ring can impart different electronic properties and reactivity, potentially leading to unique biological or material applications.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C15H10N4O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H10N4O2S2/c16-8-10-3-4-11(12-2-1-6-21-12)18-14(10)23-9-13(20)19-15-17-5-7-22-15/h1-7H,9H2,(H,17,19,20)

InChI Key

WCAYLWFTDKZDQN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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